Peroxide, bis(1-naphthalenylcarbonyl)
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Overview
Description
Peroxide, bis(1-naphthalenylcarbonyl) is an organic peroxide compound characterized by the presence of two 1-naphthalenylcarbonyl groups attached to a peroxide linkage. This compound is known for its stability and unique reactivity, making it a valuable substance in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, bis(1-naphthalenylcarbonyl) typically involves the reaction of 1-naphthalenylcarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C10H7COCl+H2O2→C10H7COOOCO10H7+2HCl
Industrial Production Methods
Industrial production of Peroxide, bis(1-naphthalenylcarbonyl) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Peroxide, bis(1-naphthalenylcarbonyl) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthalenylcarbonyl radicals.
Reduction: Reduction of the peroxide bond can yield 1-naphthalenylcarbonyl alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Naphthalenylcarbonyl radicals and subsequent oxidation products.
Reduction: 1-naphthalenylcarbonyl alcohols.
Substitution: Substituted naphthalenylcarbonyl derivatives.
Scientific Research Applications
Peroxide, bis(1-naphthalenylcarbonyl) has several applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions.
Biology: Investigated for its potential as an oxidative stress inducer in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Peroxide, bis(1-naphthalenylcarbonyl) involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS) and naphthalenylcarbonyl radicals. These reactive intermediates can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Peroxide, bis(1-hydroperoxyalkyl): Similar in structure but with hydroperoxyalkyl groups instead of naphthalenylcarbonyl groups.
1-Hydroperoxyalkyl 1-hydroxyalkyl peroxides: Contain both hydroperoxy and hydroxyalkyl groups.
Geminal bis-hydroperoxides: Feature two hydroperoxy groups attached to the same carbon atom.
Uniqueness
Peroxide, bis(1-naphthalenylcarbonyl) is unique due to its stability and specific reactivity profile, which makes it suitable for applications requiring controlled radical generation and oxidative processes. Its naphthalenylcarbonyl groups also impart distinct chemical properties compared to other peroxides.
Properties
CAS No. |
29903-04-6 |
---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
naphthalene-1-carbonyl naphthalene-1-carboperoxoate |
InChI |
InChI=1S/C22H14O4/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-26-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
VIDGELNFXVPECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OOC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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